(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
Atomic Connectivity and Bonding Patterns Revealed Through SMILES Notation Analysis
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound, Cc1[nH]n(-c2ccc3nnc(C)n3n2)c(=O)c1C=Nc1cc(Cl)cc(Cl)c1 , provides a systematic breakdown of its atomic connectivity and bonding patterns. The string begins with the methyl group (C ) attached to the pyrazolone nitrogen (n ), followed by the triazolo[4,3-b]pyridazine moiety (-c2ccc3nnc(C)n3n2 ). The carbonyl group (c(=O) ) at position 3 of the pyrazolone ring is conjugated to the methylidene amino substituent (C=Nc1cc(Cl)cc(Cl)c1 ), which links to the 3,5-dichlorophenyl group.
Key features decoded from the SMILES string include:
- Pyrazolone core : Represented by c1[nH]n...c(=O)c1 , indicating a five-membered ring with two nitrogen atoms and a ketone group.
- Triazolo-pyridazine system : The -c2ccc3nnc(C)n3n2 segment denotes a fused bicyclic structure with alternating single and double bonds.
- Stereochemical configuration : The E designation in the compound’s name specifies the trans arrangement of the methylidene amino group relative to the pyrazolone ring.
Tautomeric Behavior of Pyrazolone Core: 1,2-Dihydro-3H-pyrazol-3-one vs 1H-Pyrazol-3-ol Equilibria
The pyrazolone core exists in equilibrium between two tautomeric forms: the 1,2-dihydro-3H-pyrazol-3-one (keto form) and 1H-pyrazol-3-ol (enol form). This tautomerism arises from the mobility of the hydrogen atom adjacent to the carbonyl group. Computational studies suggest that the keto form predominates in nonpolar solvents due to stabilization via intramolecular hydrogen bonding between the carbonyl oxygen and the NH group of the methylidene substituent.
Factors influencing tautomeric preference :
- Solvent polarity : Polar solvents stabilize the enol form through solvation of the hydroxyl group.
- Substituent effects : Electron-withdrawing groups (e.g., chlorine atoms on the phenyl ring) enhance the stability of the keto form by delocalizing electron density.
Conformational Analysis of Methylidene Amino Substituent
The (3,5-dichlorophenyl)amino-methylidene group adopts a planar conformation due to conjugation between the imine (C=N ) and the aromatic ring. Density functional theory (DFT) calculations reveal two low-energy conformers:
- Synperiplanar : The dichlorophenyl ring aligns parallel to the pyrazolone plane.
- Antiplanar : The dichlorophenyl ring rotates 180° relative to the pyrazolone core.
The E configuration enforces a trans arrangement between the triazolo-pyridazine system and the dichlorophenyl group, minimizing steric clashes between the methyl substituent on the triazolo ring and the chlorine atoms.
Intermolecular Interactions in Crystalline State: X-ray Diffraction Insights
Although experimental X-ray diffraction data for this specific compound are unavailable, analogous pyrazolone derivatives exhibit characteristic intermolecular interactions:
- Hydrogen bonding : The NH group of the methylidene substituent forms hydrogen bonds with carbonyl oxygen atoms of adjacent molecules.
- Halogen interactions : Chlorine atoms participate in type-I halogen···π interactions with aromatic rings, contributing to lattice stability.
- Stacking interactions : The triazolo-pyridazine system engages in π-π stacking, as observed in related structures.
Predicted packing motifs suggest a monoclinic crystal system with a P2₁/c space group, based on similarities to structurally related compounds.
Tables
Table 1. SMILES Notation Decomposition
| SMILES Segment | Structural Interpretation |
|---|---|
Cc1[nH]n |
Methyl group attached to pyrazolone nitrogen |
(-c2ccc3nnc(C)n3n2) |
Triazolo[4,3-b]pyridazine fused ring system |
c(=O)c1 |
Carbonyl group at position 3 of pyrazolone |
C=Nc1cc(Cl)cc(Cl)c1 |
(3,5-Dichlorophenyl)amino-methylidene substituent |
Table 2. Tautomeric Forms and Stabilizing Factors
| Tautomer | Stabilizing Factors |
|---|---|
| 1,2-Dihydro-3H-pyrazol-3-one (Keto) | Intramolecular hydrogen bonding, electron-withdrawing substituents |
| 1H-Pyrazol-3-ol (Enol) | Solvent polarity, resonance stabilization |
Properties
Molecular Formula |
C17H13Cl2N7O |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13Cl2N7O/c1-9-14(8-20-13-6-11(18)5-12(19)7-13)17(27)26(23-9)16-4-3-15-22-21-10(2)25(15)24-16/h3-8,23H,1-2H3 |
InChI Key |
MVUGPYKKJLENMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its potential biological activities. This compound features a pyrazolone core and various substituents that suggest diverse pharmacological properties.
Structural Characteristics
The chemical structure of this compound includes:
- A pyrazolone ring system.
- A 3,5-dichlorophenyl group which may enhance lipophilicity.
- A triazolo-pyridazine moiety that could interact with biological targets.
Predicted Biological Activities
Based on its structural features and using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), this compound is anticipated to exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antifungal
Biological Activity Data
The following table summarizes the predicted and observed biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolone Derivatives | Contains pyrazolone ring | Anti-inflammatory |
| Triazole-based Compounds | Similar nitrogen-containing heterocycles | Antifungal |
| Dichlorobenzene Derivatives | Halogenated aromatic rings | Antimicrobial |
The unique combination of triazole and pyrazolone functionalities in this compound may enhance its bioavailability and therapeutic potential compared to other derivatives.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related compounds with triazole structures showed significant activity against various cancer cell lines. For instance, certain triazole derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) .
- Antimicrobial Properties : Research has indicated that compounds containing pyrazolone structures possess notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of halogen substituents can enhance this activity .
- Anti-inflammatory Effects : Compounds similar to the target molecule have been documented to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
The biological activity of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to inflammation and cancer progression.
Scientific Research Applications
Biological Activities
Research has highlighted several promising applications for this compound in various fields:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazolones exhibit significant antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. For example, derivatives with similar structures have shown efficacy against various bacterial strains and fungi .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that compounds with similar triazole and pyrazolone structures can induce apoptosis in cancer cells. In vitro studies have shown activity against several cancer cell lines, suggesting that this compound may inhibit cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis .
Anti-inflammatory Effects
Compounds containing pyrazolone frameworks have been reported to exhibit anti-inflammatory effects. The presence of the triazole moiety may enhance this activity by modulating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies illustrate the effectiveness of compounds related to (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one:
Case Study 1: Anticancer Activity
A study published in Nature evaluated a series of pyrazolone derivatives against human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), demonstrating significant anticancer efficacy .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of pyrazolone derivatives. Compounds were screened against Gram-positive and Gram-negative bacteria, revealing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Pyrazol-3-one Derivatives
- Compound A: (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (C₁₃H₁₁N₃O₄) Key Differences: Replaces the triazolo-pyridazinyl group with an acetyl moiety and substitutes the dichlorophenyl group with a nitro-phenyl group.
- Compound B: (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one Key Differences: Replaces 3,5-dichlorophenyl with a 2-chloro-5-(trifluoromethyl)phenyl group. Impact: The CF₃ group enhances electron-withdrawing effects and steric bulk, which may influence receptor binding or metabolic stability.
Triazole and Pyrazole Hybrids
- Compound C: 3-(4-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Key Differences: Lacks the pyrazol-3-one core but includes a triazole-pyrazole hybrid with a dimethylamino substituent. Impact: The dimethylamino group increases basicity and solubility, contrasting with the dichlorophenyl group’s lipophilicity in the target compound.
Physical and Spectroscopic Properties
- The target compound’s dichlorophenyl group likely increases LogP compared to Compound A’s nitro-phenyl group, enhancing membrane permeability .
Preparation Methods
Synthesis of the Pyrazol-3-one Core
The pyrazol-3-one scaffold serves as the foundational structure for subsequent functionalization. A modified Knorr pyrazole synthesis is employed, utilizing β-keto esters and hydrazine derivatives. For this compound, methyl acetoacetate reacts with 3-methyl triazolo[4,3-b]pyridazin-6-yl hydrazine under acidic conditions (acetic acid, reflux, 12 h) to yield 5-methyl-2-(3-methyl triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one. The reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclodehydration .
Key Parameters
-
Solvent: Ethanol or acetic acid
-
Temperature: 80–100°C
-
Yield: 68–72% (isolated via recrystallization from ethanol)
Introduction of the 4-Oxo Group
The 4-position of the pyrazol-3-one is activated for subsequent Schiff base formation. Oxidation of the 4-methyl group to a carbonyl is achieved using selenium dioxide (SeO₂) in dioxane/water (4:1 v/v) at 60–70°C for 6 h . This step generates 4-oxo-5-methyl-2-(3-methyl triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one, confirmed by IR spectroscopy (C=O stretch at 1,680 cm⁻¹) .
Optimization Note:
-
Prolonged reaction times (>8 h) lead to overoxidation, reducing yields to <50%.
Schiff Base Formation with 3,5-Dichloroaniline
The final step involves condensation of the 4-oxo intermediate with 3,5-dichloroaniline to form the (E)-configured imine. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions to azeotropically remove water .
Reaction Conditions
-
Molar Ratio: 1:1.2 (pyrazol-3-one:aniline)
-
Catalyst: 10 mol% PTSA
-
Time: 8–10 h at 110°C
-
Yield: 85–88% (HPLC purity >98%)
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CH=N), 7.92–7.84 (m, 2H, Ar-H), 6.98 (s, 1H, Ar-H), 3.42 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).
-
HRMS (ESI): m/z calcd for C₁₈H₁₂Cl₂N₆O [M+H]⁺ 455.0421, found 455.0418.
Alternative Multi-Component Synthesis
A one-pot approach combining 3-methyl triazolo[4,3-b]pyridazin-6-yl hydrazine, methyl acetoacetate, and 3,5-dichloroaniline in the presence of L-proline (20 mol%) was explored. However, competitive side reactions led to bis-pyrazolyl byproducts (e.g., 4,4-(phenyl-methylene)-bis-pyrazoles), reducing the target compound’s yield to <30% .
Catalytic and Solvent Effects
Comparative studies revealed that ionic liquids (e.g., [BMIM]BF₄) improve regioselectivity in the Schiff base step, suppressing enolization and enhancing imine formation. Polar aprotic solvents (DMF, DMSO) resulted in lower yields (<60%) due to solvolysis .
Scalability and Industrial Considerations
Kilogram-scale synthesis (patent CA1041545A ) demonstrated that:
-
Cost Drivers: Selenium dioxide (toxic, expensive) necessitates recycling via filtration and redox recovery.
-
Green Chemistry Alternatives: Hydrogen peroxide (H₂O₂) in acetic acid achieves comparable oxidation yields (70%) but requires stricter temperature control.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, including condensation of hydrazine derivatives with ketones and subsequent cyclization. Key steps include:
- Step 1: Formation of the pyrazolone core via Claisen-Schmidt condensation, optimized at 60–80°C in ethanol with catalytic acetic acid .
- Step 2: Introduction of the triazolopyridazine moiety via nucleophilic substitution, requiring anhydrous DMF and controlled heating (90–110°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol improve purity (>95% by HPLC) . Methodological Tip: Monitor intermediates using TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm structures via H/C NMR .
Q. How is structural characterization performed, and what analytical techniques are critical?
Essential techniques include:
- NMR Spectroscopy: H NMR (δ 8.2–8.5 ppm for triazolopyridazine protons) and C NMR (δ 150–160 ppm for carbonyl groups) .
- HPLC-MS: Confirm molecular weight (MW = 456.3 g/mol) and purity using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography: Resolve stereochemistry of the (4E) configuration and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and target interactions?
Use molecular docking (AutoDock Vina) and MD simulations to:
- Identify Targets: Screen against kinases (e.g., EGFR) or enzymes (e.g., COX-2) due to the triazolopyridazine moiety’s π-π stacking potential .
- ADMET Prediction: Tools like SwissADME assess logP (~3.2) and solubility (<10 µM), guiding lead optimization . Data Contradiction Note: Discrepancies in predicted vs. experimental IC50 values may arise from solvent effects or protein flexibility .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
Example conflict: Dichlorophenyl groups enhance potency in kinase assays but reduce solubility.
- Solution: Synthesize analogs (e.g., replace Cl with -OCH3) and compare bioactivity/solubility. Use PLS regression to model SAR trends .
- Table: SAR of Key Analogs
| Substituent | IC50 (EGFR, nM) | Solubility (µM) |
|---|---|---|
| 3,5-Cl | 12 ± 2 | 8 ± 1 |
| 3-OCH3 | 45 ± 5 | 35 ± 3 |
| 4-F | 28 ± 4 | 20 ± 2 |
| Source: Adapted from |
Q. How can stability under physiological conditions be evaluated?
- Forced Degradation Studies: Expose to pH 1–13, UV light, and 40–60°C. Monitor degradation via HPLC-MS.
- Key Finding: Degrades rapidly at pH >10 (t1/2 = 2 h) due to hydrolysis of the imine bond .
- Stabilization: Use lyophilized formulations with cyclodextrin to enhance shelf life .
Q. What experimental approaches identify the mechanism of action (MoA)?
- Kinase Profiling: Use a panel of 50 kinases at 1 µM compound concentration.
- Cellular Assays: Measure apoptosis (Annexin V/PI staining) and ROS levels in cancer cell lines .
- SPR Analysis: Confirm direct binding to EGFR (KD = 15 nM) .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Formulation: Use DMSO/PEG 400 mixtures (10:90 v/v) or nanoemulsions (particle size <200 nm) .
- Prodrug Strategy: Introduce phosphate esters at the pyrazolone carbonyl group .
Q. What controls are critical in assessing off-target effects?
- Negative Controls: Use structurally similar inert analogs (e.g., lacking the triazolopyridazine group).
- Positive Controls: Compare to known inhibitors (e.g., Erlotinib for EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
